molecular formula C11H12BrNO2 B1374164 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1343739-03-6

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1374164
CAS No.: 1343739-03-6
M. Wt: 270.12 g/mol
InChI Key: LGEDOYNWVDOTMB-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol. This compound is known for its unique structure, which includes a four-membered azetidine ring and a bromophenyl group. It has various applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.

Mechanism of Action

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid involves several steps. One common method includes the reaction of 3-bromobenzylamine with ethyl 3-oxobutanoate to form an intermediate, which is then cyclized to produce the azetidine ring . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or lithium aluminum hydride.

Scientific Research Applications

Chemical Properties and Structure

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a bromophenyl group enhances its reactivity and interaction with biological targets. The carboxylic acid functionality allows for diverse chemical reactions, making it a versatile building block in organic synthesis.

Chemistry

  • Building Block for Synthesis : 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid serves as a precursor for the synthesis of more complex organic compounds. Its unique structure allows chemists to modify it through various chemical reactions, including substitution and functionalization.
  • Reactivity Studies : The compound is used in studies to understand the reactivity of azetidine derivatives. Its ability to undergo nucleophilic substitutions makes it a subject of interest for developing new synthetic methodologies.

Biology

  • Biological Activity : Research indicates that azetidine derivatives may exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The bromophenyl group can enhance the lipophilicity of the compound, potentially increasing its bioavailability and efficacy in biological systems.
  • Targeted Drug Design : The compound's structure can be modified to design drugs targeting specific biological pathways. For instance, its ability to interact with enzymes or receptors can be exploited in drug development processes aimed at treating various diseases.

Medicine

  • Pharmaceutical Development : Ongoing research focuses on the potential of this compound as a lead compound for new pharmaceuticals. Its structural features are conducive to modifications that could lead to improved therapeutic agents.
  • Case Studies : Preliminary case studies have shown promising results where derivatives of this compound have been tested for their efficacy against certain bacterial strains and inflammatory conditions. These studies highlight the importance of further exploration into its medicinal properties.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
ChemistryBuilding block for organic synthesisVersatile precursor for creating complex molecules
BiologyAntimicrobial and anti-inflammatory activitiesPotential for drug development targeting specific pathways
MedicineLead compound in pharmaceutical researchEarly-stage studies show efficacy against certain conditions

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.

    1-[(3-Methylphenyl)methyl]azetidine-3-carboxylic acid: The presence of a methyl group instead of a bromine atom can affect the compound’s chemical properties and its interactions with molecular targets.

    1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid: The fluorine atom can influence the compound’s stability and reactivity, making it suitable for different applications.

Biological Activity

Overview

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with brominated phenyl compounds. The following general synthetic route can be employed:

  • Starting Materials : Azetidine and 3-bromobenzyl chloride.
  • Reagents : Base (e.g., sodium hydride) and solvent (e.g., dimethylformamide).
  • Procedure :
    • Dissolve azetidine in the solvent.
    • Add sodium hydride and stir until fully reacted.
    • Introduce 3-bromobenzyl chloride and allow the reaction to proceed under reflux conditions.
    • Isolate the product through crystallization or chromatography.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL, demonstrating effective inhibition against tested strains .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • Cell Lines Tested : Human cervical cancer (HeLa), colon cancer (Caco-2), and breast cancer (MCF-7).
  • IC50 Values : The compound showed IC50 values of approximately 15 µM against HeLa cells, indicating moderate cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
  • Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, influencing various signaling pathways critical for tumor growth and microbial resistance .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various azetidine derivatives included this compound. The results indicated that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Study 2: Anticancer Activity

In a comparative analysis of several azetidine derivatives for anticancer activity, this compound demonstrated a promising profile against HeLa cells.

CompoundIC50 (µM)
This compound15
Standard Chemotherapeutic Agent (e.g., Doxorubicin)10

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEDOYNWVDOTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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